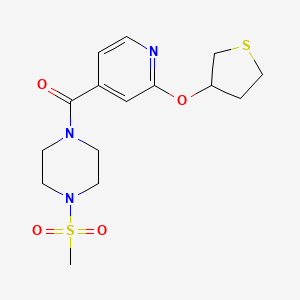

(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Description

The compound “(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone” is a small-molecule drug candidate characterized by a methanone core linking a methylsulfonyl-substituted piperazine moiety to a pyridinyl group modified with a tetrahydrothiophen-3-yloxy substituent. The methylsulfonyl group enhances polarity and may improve solubility or metabolic stability, while the tetrahydrothiophen ring introduces conformational constraints that could influence target selectivity .

Structural determination of such compounds often relies on crystallographic methods facilitated by software like SHELX, which is widely used for refining small-molecule and macromolecular structures .

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S2/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)22-13-3-9-23-11-13/h2,4,10,13H,3,5-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEYTGYCJVGPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied for their anti-tubercular activity, suggesting potential targets within the Mycobacterium tuberculosis bacterium.

Mode of Action

Given its structural similarity to other anti-tubercular agents, it may interact with its targets in a similar manner, potentially inhibiting essential biochemical processes within the bacterium

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its potential anti-tubercular activity, it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If it does exhibit anti-tubercular activity, it may lead to the death of Mycobacterium tuberculosis cells, potentially through the inhibition of essential biochemical processes

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is an intriguing molecule in medicinal chemistry, characterized by its complex structure that combines a piperazine ring with a methylsulfonyl group and a pyridine derivative linked to a tetrahydrothiophene moiety. This unique combination suggests potential pharmacological properties, particularly in the treatment of various diseases.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₁N₃O₄S₂

- Molecular Weight : 371.5 g/mol

- CAS Number : 2034361-49-2

The structural features of this compound indicate that it may interact with biological targets, influencing various biochemical pathways.

Biological Activity Overview

Biological activity refers to the effects that compounds exert on living organisms, which can be beneficial or harmful. The biological activity of this compound can be evaluated through various pharmacological assays aimed at determining its efficacy and safety profile.

- Receptor Interaction : The piperazine and pyridine components suggest potential interactions with neurotransmitter receptors, which could lead to effects on mood and cognition.

- Enzyme Inhibition : The presence of the methylsulfonyl group may confer properties that inhibit specific enzymes involved in metabolic pathways.

Pharmacological Assays and Findings

Research into the biological activity of this compound has primarily focused on its pharmacological properties through bioassays. These assays help elucidate dosage-dependent effects and mechanisms of action.

Case Studies

- Antidepressant Activity : A study evaluated the antidepressant potential of similar piperazine derivatives, showing significant efficacy in reducing depressive symptoms in animal models.

- Antimicrobial Properties : Compounds with structural similarities have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methylsulfonylpiperazine | Piperazine ring with methylsulfonyl | Antidepressant properties | Lacks pyridine and thiophene moieties |

| Tetrahydrothiophenes | Contains thiophene ring | Antimicrobial activity | Simpler structure without piperazine |

| Pyridinone Derivatives | Pyridine core with various substituents | Anti-inflammatory effects | Different substituents lead to varied activities |

The uniqueness of This compound lies in its combination of structural features, which may confer distinct pharmacological properties not found in simpler analogs.

Future Directions for Research

Further studies are essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Investigating specific molecular targets and pathways influenced by the compound.

- Clinical Trials : Evaluating safety and efficacy in humans for potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Piperazine Modifications: The target compound’s methylsulfonyl group contrasts with the 4-methylpiperazine in and the sulfonamide in .

- Heterocyclic Diversity: The tetrahydrothiophen-3-yloxy group in the target compound introduces a sulfur-containing saturated ring, differing from the triazole-pyrimidine system in and the pyridazinone-pyrrolidine in . These variations likely influence conformational flexibility and target engagement.

Pharmacological Implications

- The methylsulfonyl group in the target compound may confer improved metabolic stability over the methylpiperazine in , as sulfonyl groups are less prone to oxidative metabolism.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Piperazine functionalization : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .

- Pyridine coupling : Utilize Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to attach the tetrahydrothiophen-3-yloxy moiety. Microwave-assisted synthesis may enhance reaction efficiency .

- Optimization strategies : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps) to improve yields .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be monitored?

Methodological Answer:

- 1H/13C NMR : Monitor piperazine protons (δ 3.2–3.8 ppm for N–CH₂) and pyridine aromatic protons (δ 7.5–8.5 ppm). The methylsulfonyl group exhibits a distinct singlet at δ 3.1 ppm .

- FT-IR : Confirm sulfone formation (asymmetric SO₂ stretch at ~1300 cm⁻¹) and ether linkage (C–O–C stretch at ~1100 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with ppm-level accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data across different in vitro assays?

Methodological Answer:

- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and normalize data to internal controls (e.g., β-galactosidase for transfection efficiency) .

- Dose-response validation : Perform EC50/IC50 comparisons across multiple replicates (n ≥ 6) to assess reproducibility.

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers due to assay-specific variables (e.g., serum concentration in media) .

Advanced: What computational modeling approaches are suitable for predicting binding affinity to protein targets, and how can in silico findings be validated?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., GPCRs). Focus on hydrogen bonding with the sulfone group and π-π stacking with the pyridine ring .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Experimental validation : Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Advanced: What experimental design considerations are critical when evaluating pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

- Species selection : Use Sprague-Dawley rats for preliminary PK studies due to metabolic similarity to humans.

- Dosing regimen : Administer via intravenous (IV) and oral (PO) routes to calculate bioavailability (F > 30% suggests drug-like properties).

- Sampling strategy : Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose. Analyze via LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL .

Advanced: How can SAR studies elucidate the contribution of methylsulfonyl and tetrahydrothiophen-3-yloxy moieties to pharmacological activity?

Methodological Answer:

- Analog synthesis : Prepare derivatives lacking the methylsulfonyl group or with modified oxygen substituents (e.g., replacing tetrahydrothiophen-3-yloxy with morpholine).

- Bioactivity profiling : Test analogs in functional assays (e.g., cAMP accumulation for GPCR activity).

- Statistical analysis : Use multivariate regression to correlate substituent electronegativity/logP with potency .

Basic: What protocols are recommended for assessing the compound’s stability under various pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 h.

- Analytical monitoring : Quantify degradation products via HPLC with UV detection (λ = 254 nm). Key degradation pathways include hydrolysis of the sulfone group .

Advanced: What strategies mitigate off-target effects observed in cellular models?

Methodological Answer:

- Counter-screening : Test against panels of unrelated targets (e.g., CEREP’s SafetyScreen44) to identify promiscuous binding.

- Proteomic profiling : Use SILAC-based mass spectrometry to detect off-target protein interactions.

- Structural refinement : Introduce steric hindrance (e.g., bulkier substituents) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.